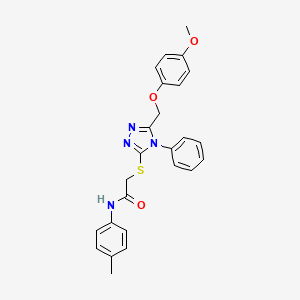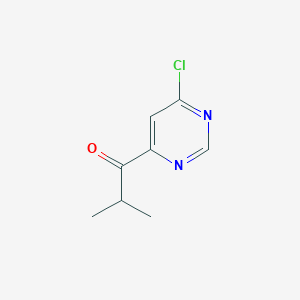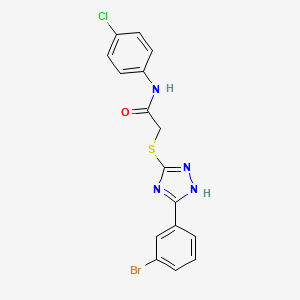![molecular formula C6H5F3N2O B11777119 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B11777119.png)
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole is a fluorinated heterocyclic compound. It features a trifluoromethyl group attached to an oxazole ring, which is fused with a pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole can be achieved through several methods. One common approach involves the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium. This tandem cyclization proceeds via a single-electron transfer (SET) reduction followed by a 5-endo-trig pathway .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, elemental tellurium, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its fluorinated nature may impart desirable pharmacokinetic properties, making it a candidate for drug development.
Industry: The compound can be used in the development of advanced materials with specific chemical and physical properties
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated oxazoles and pyrroles, such as:
- 2-(Trifluoromethyl)oxazole
- 2-(Trifluoromethyl)pyrrole
- 2-(Trifluoromethyl)benzoxazole
Uniqueness
What sets 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole apart is its fused ring structure, combining both oxazole and pyrrole rings. This fusion imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-11-3-1-10-2-4(3)12-5/h10H,1-2H2 |
Clé InChI |
ZOECXRXMERRBRY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)OC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
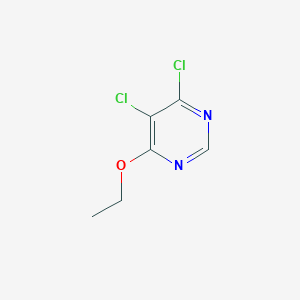
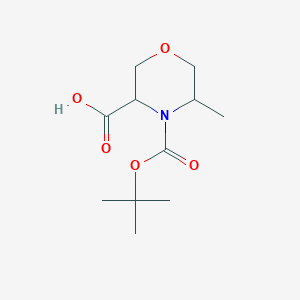
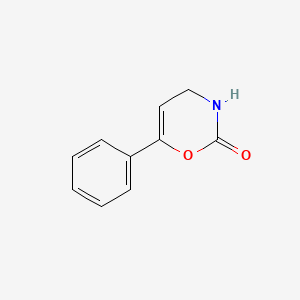
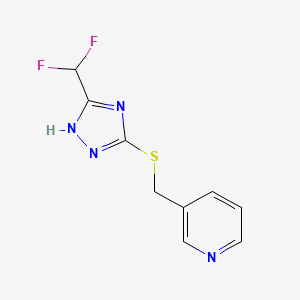
![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)

![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)
